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4-Fluorotoluene-alpha,alpha,alpha-D3

Cat. No.: B15129747
M. Wt: 113.15 g/mol
InChI Key: WRWPPGUCZBJXKX-FIBGUPNXSA-N
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Description

Research Significance of Deuterated Toluene (B28343) Derivatives

Toluene, a fundamental aromatic hydrocarbon, and its derivatives are widely used in industrial and chemical processes. Deuterating toluene, particularly on its methyl group (the "alpha" position), creates a powerful tool for scientific inquiry. The increased mass of deuterium (B1214612) compared to hydrogen affects the vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Breaking the C-D bond requires more energy, a phenomenon known as the kinetic isotope effect (KIE).

Researchers exploit the KIE to determine the rate-limiting steps of chemical reactions. If a reaction slows down significantly when a C-H bond involved in the mechanism is replaced by a C-D bond, it confirms that breaking this bond is a critical part of the reaction's slowest step. bnl.gov

A prominent area of research is in metabolism studies. For instance, investigations into how the liver metabolizes toluene have used methyl-deuterated toluene (toluene-d3) to understand the enzymatic processes involved, such as those catalyzed by cytochrome P-450. A study on toluene metabolism in rat liver microsomes found that deuterating the methyl group significantly altered the metabolic pathway. mdpi.com The oxidation of the methyl group to form benzyl (B1604629) alcohol was slowed, causing a metabolic shift towards hydroxylation of the aromatic ring to form cresols. mdpi.com This demonstrates how deuteration can be used to probe complex biological pathways and uncover details about enzyme mechanisms. mdpi.com

Specific Academic Relevance of 4-Fluorotoluene-alpha,alpha,alpha-D3 in Contemporary Investigations

This compound is a specialized, isotopically labeled version of 4-fluorotoluene (B1294773) where the three hydrogen atoms of the methyl group have been substituted with deuterium atoms. This compound serves as a high-precision tool for specific analytical and mechanistic studies. While detailed, peer-reviewed studies explicitly detailing its application are highly specialized, its structure dictates its primary research roles.

The most common application for a compound like this compound is as an internal standard for quantitative analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). When researchers need to measure the exact amount of 4-fluorotoluene in a complex sample (such as in environmental or biological materials), they add a known quantity of this compound at the beginning of the sample preparation. Because its chemical properties are nearly identical to the non-deuterated target compound, it behaves similarly during extraction and analysis, but its higher mass allows it to be distinguished by the mass spectrometer. bnl.gov This allows for highly accurate quantification by correcting for any material lost during sample processing.

Furthermore, this compound is valuable in mechanistic studies involving fluorinated aromatic molecules. The fluorine atom provides a useful NMR-active probe (¹⁹F NMR), while the deuterated methyl group allows for KIE studies, similar to those performed with deuterated toluene. This dual-labeling potential makes it a candidate for investigating reactions where both the aromatic ring and the methyl group are involved, providing a multi-faceted approach to understanding reaction pathways.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 4202-91-9
Molecular Formula C₇H₄D₃F
Molecular Weight 113.15 g/mol
Synonym 1-Fluoro-4-(methyl-d3)benzene

| Isotopic Purity | Typically ≥98 atom % D |

Data sourced from publicly available chemical supplier catalogs. echemi.com

Table 2: Comparison of Unlabeled vs. Deuterated 4-Fluorotoluene

Compound Molecular Formula Molecular Weight Key Application Area
4-Fluorotoluene C₇H₇F 110.13 g/mol Chemical synthesis, solvent

| This compound | C₇H₄D₃F | 113.15 g/mol | Internal standard, mechanistic studies |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7F B15129747 4-Fluorotoluene-alpha,alpha,alpha-D3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7F

Molecular Weight

113.15 g/mol

IUPAC Name

1-fluoro-4-(trideuteriomethyl)benzene

InChI

InChI=1S/C7H7F/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i1D3

InChI Key

WRWPPGUCZBJXKX-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=C(C=C1)F

Canonical SMILES

CC1=CC=C(C=C1)F

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for 4 Fluorotoluene Alpha,alpha,alpha D3

Strategies for Site-Specific Deuteration in Aromatic Systems

The challenge in synthesizing 4-Fluorotoluene-alpha,alpha,alpha-D3 lies in achieving high isotopic enrichment exclusively at the benzylic position without affecting the aromatic ring. Various synthetic routes can be envisioned, primarily involving the reduction of a suitable precursor with a deuterium (B1214612) source or the reaction of an organometallic intermediate with deuterated water.

Chemical Synthesis Routes to Alpha-Deuterated Fluorotoluene Derivatives

Several plausible chemical pathways can be employed for the synthesis of this compound. These methods typically start from a precursor where the methyl group is either absent or present in an oxidized form, allowing for the introduction of deuterium.

One common strategy involves the reduction of a carbonyl group . For instance, 4-fluorobenzaldehyde can be reduced to the corresponding deuterated alcohol, 4-fluorobenzyl-alpha,alpha-D2-alcohol, using a deuterated reducing agent like sodium borodeuteride (NaBD4). Subsequent conversion of the hydroxyl group to a leaving group, followed by another reduction step with a deuterium source, could potentially yield the desired trideuterated product.

A more direct approach involves the reduction of a carboxylic acid derivative , such as 4-fluorobenzoyl chloride. The use of a powerful deuterated reducing agent like lithium aluminum deuteride (LiAlD4) can directly convert the acid chloride to the trideuterated methyl group. This method is often efficient but requires careful handling of the highly reactive reducing agent.

Another viable route is through a Grignard reaction . 4-Fluorobenzyl bromide can be converted into the corresponding Grignard reagent, 4-fluorobenzylmagnesium bromide. Quenching this organometallic intermediate with a deuterium source, such as heavy water (D2O), would result in the formation of 4-Fluorotoluene-alpha-D. To achieve trideuteration, a precursor with a trihalomethyl group, such as 4-fluoro-alpha,alpha,alpha-trichlorotoluene, could potentially be reacted with a deuteride source.

A summary of potential synthetic precursors and reagents is presented in the table below.

Precursor CompoundReagent(s) for DeuterationIntermediate/Product
4-Fluorobenzaldehyde1. Sodium borodeuteride (NaBD4) 2. Conversion to leaving group 3. Deuteride source4-Fluorobenzyl-alpha,alpha-D2-alcohol
4-Fluorobenzoyl chlorideLithium aluminum deuteride (LiAlD4)This compound
4-Fluorobenzyl bromide1. Magnesium (Mg) 2. Heavy water (D2O)4-Fluorotoluene-alpha-D

Regio- and Chemoselective Deuterium Incorporation Techniques at the Methyl Group

Achieving regio- and chemoselectivity is paramount to ensure that deuterium is incorporated only at the methyl group of 4-fluorotoluene (B1294773). The choice of synthetic method and reaction conditions plays a crucial role in this selectivity.

Catalytic hydrogen-deuterium (H-D) exchange reactions offer a potential route for direct deuteration of the methyl group. This approach would involve treating 4-fluorotoluene with a deuterium source, such as D2 gas or D2O, in the presence of a suitable catalyst. Transition metal catalysts, such as those based on iridium, rhodium, or palladium, are known to facilitate C-H activation and subsequent H-D exchange. The selectivity for the benzylic protons of the methyl group over the aromatic protons is a key challenge and depends heavily on the catalyst system and reaction conditions. For instance, certain catalysts exhibit a preference for activating the more acidic benzylic C-H bonds.

Another technique for selective deuteration is the deuterodehalogenation of a halogenated precursor . Starting with 4-fluorobenzyl bromide or chloride, a reduction can be performed using a deuterium source. This can be achieved through catalytic transfer deuteration, employing a deuterium donor in the presence of a catalyst, or via electrochemical reduction in a deuterated solvent. These methods are highly regioselective as the reaction occurs specifically at the carbon-halogen bond.

The table below outlines some techniques for selective deuterium incorporation.

TechniqueDeuterium SourceCatalyst/ConditionsSelectivity
Catalytic H-D ExchangeD2 gas, D2OTransition metal complexes (e.g., Iridium, Palladium)Preferential for benzylic C-H bonds under specific conditions
DeuterodehalogenationDeuterium gas, Deuterated solventsPalladium on carbon (Pd/C), Electrochemical reductionHigh for the carbon-halogen bond position

Isotopic Enrichment and Purity Analysis

Following the synthesis of this compound, it is essential to verify its isotopic enrichment and chemical purity. This is typically accomplished using a combination of chromatographic and spectroscopic techniques.

Chromatographic and Spectroscopic Methods for Isotopic Purity Validation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for determining both the chemical purity and the isotopic distribution of volatile compounds like 4-fluorotoluene. In GC, the sample is separated from any non-volatile impurities or side products. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The mass spectrum of 4-fluorotoluene will exhibit a characteristic molecular ion peak (M+) and several fragment ions. For the deuterated analog, the molecular ion peak will be shifted by +3 mass units compared to the unlabeled compound. By comparing the intensities of the molecular ion peaks corresponding to the deuterated and any remaining unlabeled or partially deuterated species, the isotopic enrichment can be accurately calculated. The fragmentation pattern can also provide structural confirmation. For toluene (B28343) and its derivatives, a common fragmentation is the loss of a hydrogen (or deuterium) atom to form a stable tropylium (B1234903) (or deuterated tropylium) cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable technique for validating isotopic labeling.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons should be significantly diminished or absent, depending on the level of deuteration. The presence of any residual signal in this region allows for the quantification of the isotopic purity.

²H NMR (Deuterium NMR): A deuterium NMR spectrum will show a signal at the chemical shift corresponding to the methyl group, confirming the location of the deuterium atoms.

¹³C NMR (Carbon NMR): The signal for the methyl carbon in the ¹³C NMR spectrum will be split into a multiplet due to coupling with the deuterium atoms (a triplet for a -CD3 group). The absence of a singlet at the corresponding chemical shift of a -CH3 group further confirms the high isotopic enrichment.

The combination of these analytical methods provides a comprehensive assessment of the synthesized this compound, ensuring its suitability for its intended research applications.

Advanced Spectroscopic Characterization and Vibrational Rotational Dynamics of Deuterated Fluorotoluenes

Spectroscopic Probes for Molecular Structure and Isotopic Distribution

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), induces subtle yet measurable changes in the physical properties of a molecule. These changes are particularly evident in its spectroscopic signatures. Advanced spectroscopic techniques serve as powerful tools to confirm isotopic incorporation, probe structural details, and investigate the dynamics of molecules like 4-Fluorotoluene-alpha,alpha,alpha-D3.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, fundamentally probes the oscillations of atoms within a molecule. The frequency of these vibrations is highly dependent on the masses of the vibrating atoms and the strength of the chemical bonds connecting them. The replacement of the three methyl protons with deuterium in 4-Fluorotoluene (B1294773) results in significant and predictable shifts in its vibrational spectrum. libretexts.org

The most pronounced effect of this deuteration is observed in the vibrational modes involving the methyl group. libretexts.org Specifically, the C-H stretching vibrations, which typically appear in the 2900-3000 cm⁻¹ region of the IR spectrum for the non-deuterated 4-Fluorotoluene, are replaced by C-D stretching vibrations at significantly lower frequencies, generally in the 2100-2250 cm⁻¹ range. This substantial downshift is a direct consequence of the increased reduced mass of the C-D bond compared to the C-H bond. libretexts.org

Similarly, C-H bending and rocking modes of the methyl group are also shifted to lower wavenumbers upon deuteration. These shifts, while less dramatic than the stretching vibrations, are readily detectable and provide confirmatory evidence of isotopic substitution. The vibrations associated with the fluorinated aromatic ring, such as C-C stretching and C-H bending, are less affected, though minor shifts can occur due to changes in vibrational coupling with the newly introduced CD₃ group. Raman spectroscopy offers complementary information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum, providing a more complete picture of the molecule's vibrational framework.

Table 1: Comparison of Key Vibrational Frequencies for 4-Fluorotoluene and its Deuterated Analogue

Vibrational Mode Typical Frequency (4-Fluorotoluene, CH₃) Expected Frequency (4-Fluorotoluene-α,α,α-D3, CD₃)
Methyl C-H Stretch ~2950 cm⁻¹ N/A
Methyl C-D Stretch N/A ~2200 cm⁻¹
Aromatic C-H Stretch ~3050 cm⁻¹ ~3050 cm⁻¹
Methyl C-H Bend ~1450 cm⁻¹ N/A
Methyl C-D Bend N/A ~1050 cm⁻¹

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and provides definitive proof of isotopic labeling. myskinrecipes.com The analysis of this compound using a combination of NMR techniques reveals its precise isotopic and structural nature.

¹H NMR: In the proton NMR spectrum of non-deuterated 4-fluorotoluene, a characteristic singlet corresponding to the three methyl protons is observed around 2.3 ppm. For this compound, this signal is entirely absent, providing the most direct evidence of deuteration at the methyl position. The signals for the aromatic protons, which appear as a set of multiplets in the aromatic region (~7.0-7.2 ppm), remain, confirming the integrity of the benzene (B151609) ring.

²H NMR: Deuterium NMR is used to directly observe the deuterium nuclei. The spectrum of this compound would show a resonance signal at the same chemical shift as the methyl protons in the ¹H NMR spectrum of the unlabeled compound (~2.3 ppm). This confirms the presence and chemical environment of the deuterium atoms.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. The signal for the methyl carbon (CD₃) will be present but will exhibit a different multiplicity compared to the CH₃ group in the unlabeled compound. Due to coupling with deuterium (which has a nuclear spin I=1), the signal will appear as a multiplet (typically a septet, following the 2nI+1 rule where n=3), and it will be shifted slightly upfield due to the isotopic effect. The aromatic carbon signals will be largely unaffected.

¹⁹F NMR: As fluorine-19 is a highly sensitive NMR-active nucleus, ¹⁹F NMR is particularly useful for fluorinated compounds. alfa-chemistry.com The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, similar to its non-deuterated counterpart, around -116 to -118 ppm (relative to a standard like CFCl₃). spectrabase.com The chemical shift is not significantly altered by deuteration of the distant methyl group, although subtle long-range coupling effects between ¹⁹F and ²H might be observable with high-resolution instrumentation.

Table 2: Expected NMR Chemical Shifts (δ) for this compound

Nucleus Group Expected Chemical Shift (ppm) Multiplicity Notes
¹H Aromatic C-H ~7.0 - 7.2 Multiplet AA'BB' system
¹H Methyl C-H N/A N/A Signal absent due to deuteration
²H Methyl C-D ~2.3 Singlet Confirms presence of deuterium
¹³C Aromatic C ~115 - 162 Multiplets Shows C-F coupling
¹³C Methyl C ~20 Multiplet (e.g., septet) C-D coupling observed

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and studying its fragmentation patterns, which can provide structural information. For isotopically labeled compounds, MS provides an unambiguous confirmation of the isotopic composition.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 113. lgcstandards.comcdnisotopes.com This is precisely three mass units higher than the molecular ion of non-deuterated 4-fluorotoluene (m/z 110), directly corresponding to the replacement of three ¹H atoms (mass ≈ 1) with three ²H atoms (mass ≈ 2). High-resolution mass spectrometry (HRMS) can further confirm the elemental composition, distinguishing it from other ions with the same nominal mass.

The fragmentation pattern is also altered by deuteration. A primary fragmentation pathway for toluene (B28343) and its derivatives is the loss of a hydrogen radical from the methyl group to form a highly stable tropylium (B1234903) (or substituted tropylium) cation. libretexts.org

4-Fluorotoluene (C₇H₇F): Loses an H• radical to form the fluorotropylium ion at m/z 109.

This compound (C₇H₄D₃F): Is expected to preferentially lose a D• radical from the CD₃ group to form a deuterated fluorotropylium ion at m/z 111.

The observation of this m/z 111 fragment ion, instead of m/z 109, is a strong indicator that the deuterium labels are located on the methyl group. Other fragments, such as those resulting from the loss of HF or C₂H₂, would also show mass shifts corresponding to the number of deuterium atoms retained in the fragment ion. researchgate.net

Table 3: Predicted Major Fragments in Mass Spectrometry

Compound Molecular Ion (M⁺) [m/z] Key Fragment Ion [M-X]⁺ Mass of Fragment [m/z] Neutral Loss (X)
4-Fluorotoluene 110 [C₇H₆F]⁺ 109 H•

Laser Ionization Mass Spectrometry (LIMS), particularly using shaped femtosecond laser pulses (fs-LIMS), has emerged as a sophisticated technique for distinguishing between structural isomers and probing fragmentation mechanisms. acs.orgkyushu-u.ac.jp Studies on the non-deuterated fluorotoluene isomers (ortho-, meta-, and para-) have shown that by systematically varying the spectral phase (e.g., linear chirp) of the ionization laser pulse, the fragmentation patterns can be characteristically controlled. acs.org

This control arises because the shaped laser pulses can influence which electronic states are populated and how the molecule's energy is distributed, thereby favoring certain fragmentation channels over others. For example, the relative ion yields of fragments resulting from C-C bond cleavage versus HF elimination can be altered, providing a unique fingerprint for each isomer. researchgate.net

Applying LIMS to this compound would offer similar capabilities. It could be used to distinguish it from its other deuterated isomers (e.g., ring-deuterated analogues) by creating isomer-specific fragmentation patterns. Furthermore, by observing how the loss of H• versus D• is affected by the laser pulse shape, LIMS could provide deeper insights into the dynamics of bond cleavage and the mechanisms of intramolecular energy redistribution on ultrafast timescales.

Investigations into Intramolecular Energy Redistribution and Methyl Internal Rotation

The dynamics of how energy flows within a molecule following excitation are fundamental to its chemical behavior. In molecules like 4-fluorotoluene, the internal rotation (torsion) of the methyl group provides an important pathway for intramolecular vibrational energy redistribution (IVR). unl.ptresearchgate.net Deuterating this group significantly alters these dynamics.

The potential energy surface of a real molecule is not perfectly harmonic; this "anharmonicity" allows for the coupling of different vibrational modes, which is the basis for IVR. rsc.org When a molecule is excited, energy initially localized in one vibrational mode can flow to other modes through these anharmonic couplings.

Deuteration of the methyl group in 4-fluorotoluene has two primary effects on this process:

Mass Effect: The mass of the rotating group is doubled (CD₃ vs. CH₃). This increases the moment of inertia for the internal rotation, which in turn lowers the frequency of the torsional vibrations. This shift in the torsional frequency changes its energetic relationship with other vibrational modes of the molecule, particularly low-frequency ring vibrations.

Coupling and Anharmonicity: The change in vibrational frequencies alters the resonance conditions for vibrational coupling. mdpi.com The coupling strength between the methyl torsion and other framework vibrations can be either enhanced or diminished depending on the new energy overlaps. Theoretical studies suggest that deuteration can significantly affect anharmonic effects, especially for X-H stretching vibrations. rsc.org This modification of the coupling landscape directly influences the rate and pathways of IVR. Studies on related molecules have shown that deuteration can either accelerate or decelerate IVR, depending on the specific vibrational states involved. rsc.org For this compound, the altered torsional dynamics and modified vibrational state density can impact its photophysical properties and reactivity compared to its non-deuterated counterpart.

Dynamics of Methyl Group Rotation and Its Impact on Molecular Spectroscopy

The substitution of hydrogen atoms with deuterium in the methyl group of 4-fluorotoluene, resulting in this compound (p-fluorotoluene-d3), has a discernible impact on the dynamics of the methyl group's internal rotation and, consequently, on its molecular spectroscopy. This isotopic substitution allows for a detailed investigation of the potential energy surface and the forces governing the rotation of the methyl group.

High-resolution spectroscopic techniques, such as supersonic jet S1-S0 spectroscopy, have been instrumental in elucidating the internal rotation energy level structure of both the deuterated and non-deuterated forms of p-fluorotoluene. aip.org By analyzing the resulting spectra, researchers can determine key parameters that characterize the rotational dynamics.

The internal rotation of the CD3 group is primarily governed by a sixfold hindering potential (V6), which arises from the interaction of the methyl group with the phenyl ring. The energy levels for this hindered rotor can be fitted using a simple sixfold hindered rotor Hamiltonian. This analysis yields the rotor inertial constant (B) and the potential energy barrier (V6). aip.org

For this compound, these parameters have been determined for both the ground electronic state (S0) and the first excited electronic state (S1). A notable observation is the reduction in the barrier height for the CD3 rotor compared to the CH3 rotor, a phenomenon that has been observed in other molecular systems as well. aip.org Calculations indicate that the staggered conformation, where the C-D bonds are staggered with respect to the benzene ring, represents the minimum energy configuration in both electronic states. aip.org

The following table summarizes the key spectroscopic constants for the internal rotation of the CD3 group in this compound:

Electronic StateRotor Inertial Constant (B) (cm⁻¹)Potential Energy Barrier (V6) (cm⁻¹)
S02.82-4.77
S12.54-25.2

Data sourced from Zhao et al. (1992) aip.org

The negative sign of the V6 potential indicates the staggered conformation is the most stable. The significant change in the potential barrier upon electronic excitation from the S0 to the S1 state reflects the alteration of the electronic structure of the molecule.

Kinetic Isotope Effect Kie Studies for Reaction Mechanism Elucidation

Theoretical Foundations of Deuterium (B1214612) Kinetic Isotope Effects

The theoretical underpinnings of the deuterium kinetic isotope effect are rooted in the principles of statistical mechanics and quantum mechanics, which explain how isotopic substitution influences the vibrational energy of molecules and, consequently, the activation energy of a reaction.

The distinction between primary and secondary kinetic isotope effects is crucial for mechanistic interpretation and is determined by the location of the isotopic substitution relative to the bond being broken or formed in the rate-determining step of a reaction.

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically labeled atom is cleaved or formed in the rate-determining step. For deuterium substitution, this is expressed as the ratio of the rate constant for the protium-containing reactant (kH) to that of the deuterium-containing reactant (kD), i.e., kH/kD. The underlying principle is the difference in zero-point vibrational energy (ZPE) between a C-H and a C-D bond. The C-D bond is stronger and has a lower ZPE than a C-H bond due to the greater mass of deuterium. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate for the deuterated compound. The magnitude of the primary deuterium KIE is typically in the range of 2 to 8 at room temperature, with the theoretical maximum for a semiclassical model being around 7. Values significantly larger than this often suggest quantum mechanical tunneling.

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. SKIEs are further classified based on the position of the isotope relative to the reaction center:

α-Secondary KIE: The isotope is attached to the carbon atom undergoing a change in hybridization. For example, in SN1 reactions, the hybridization changes from sp³ to sp², leading to a normal SKIE (kH/kD > 1) because the C-H bending vibrations are less restricted in the sp²-hybridized transition state.

β-Secondary KIE: The isotope is on a carbon atom adjacent to the reacting center. These effects are often attributed to hyperconjugation, where the C-H (or C-D) bond's electrons help stabilize a developing positive charge in the transition state.

The observation and magnitude of these effects provide critical information about which step in a reaction sequence is the slowest, or rate-determining.

In classical transition state theory, reactants must surmount an energy barrier to transform into products. However, quantum mechanics allows for a particle to "tunnel" through this barrier, even if it does not possess sufficient energy to overcome it. This phenomenon is particularly significant for light particles like hydrogen isotopes.

Quantum mechanical tunneling can lead to several observable consequences in hydrogen transfer reactions:

Greatly Inflated KIE Values: Tunneling can result in exceptionally large primary KIEs, often exceeding the semiclassical limit of ~7 at room temperature.

Non-linear Arrhenius Plots: The temperature dependence of the reaction rate may deviate from the linear relationship predicted by the Arrhenius equation.

Breakdown of the Swain-Schaad Relationship: This relationship predicts a specific correlation between the KIEs of different hydrogen isotopes (e.g., kH/kD and kH/kT). Significant deviations can indicate a substantial contribution from tunneling.

The contribution of tunneling is more pronounced at lower temperatures and is a key indicator of the quantum nature of chemical reactions involving hydrogen transfer.

Several theoretical models have been developed to predict and interpret KIE values, ranging from simple semiclassical approaches to more complex quantum mechanical treatments.

Transition State Theory (TST): This is the foundational model for understanding KIEs. It relates the rate of reaction to the properties of the reactants and the transition state. Within TST, the KIE is attributed to the differences in zero-point energies between the isotopically substituted reactants and transition states.

Bell's Correction for Tunneling: This model provides a simple parabolic barrier approximation to account for quantum tunneling. It modifies the classical TST expression for the rate constant with a tunneling correction factor, allowing for the prediction of KIEs that are larger than the semiclassical limit.

Marcus-like Models: For more complex reactions, particularly in condensed phases and enzymatic systems, Marcus-like models are employed. These models consider the coupling of hydrogen transfer to the motion of the surrounding environment (e.g., solvent reorganization). In this framework, the environment fluctuates to create a "tunneling-ready state" where the reactant and product energy levels are degenerate, facilitating efficient hydrogen tunneling.

These models, often supported by computational chemistry, are indispensable for the detailed interpretation of experimental KIE data and for gaining a deeper understanding of reaction mechanisms.

Application of 4-Fluorotoluene-alpha,alpha,alpha-D3 in Mechanistic Organic Chemistry

The measurement of KIEs using this compound would be a powerful method for characterizing the transition state of reactions involving the cleavage of the benzylic C-H bond. By comparing the reaction rates of 4-fluorotoluene (B1294773) and its deuterated counterpart, one can deduce the extent of C-H bond breaking in the transition state.

For instance, in a hypothetical benzylic oxidation reaction, a large primary KIE (e.g., kH/kD > 5) would indicate a transition state where the C-H bond is significantly weakened, and the hydrogen atom is being transferred. The magnitude of the KIE can provide further detail; for example, a symmetrical transition state (where the hydrogen is equally shared between the donor and acceptor) is expected to exhibit a maximal KIE.

The fluorine substituent in the para position exerts a specific electronic effect on the benzene (B151609) ring, which can influence the stability of intermediates and the transition state. Using this compound allows for the investigation of how these electronic effects are coupled with the dynamics of C-H bond activation.

A representative dataset from a study on the benzylic bromination of toluene (B28343), which serves as a model for such investigations, is presented below.

Table 1: Representative Kinetic Isotope Effects in the Benzylic Halogenation of Toluene.
ReactionPrimary KIE (kH/kD)Secondary KIE (kH/kD)Inferred Transition State Characteristic
Benzylic Chlorination5.90 ± 0.411.03 ± 0.02Extensive C-H bond breaking, minimal rehybridization at carbon.
Benzylic Bromination6.37 ± 0.431.05 ± 0.01Significant C-H bond breaking, slight rehybridization towards sp².

For example, in the context of drug metabolism by cytochrome P450 enzymes, which often involves the hydroxylation of C-H bonds, deuteration of the metabolically active site is a common strategy. The use of a substrate like this compound could help elucidate the mechanism of its oxidative metabolism. A large KIE would support a mechanism involving direct hydrogen atom abstraction by the enzyme's active species.

Below is a table with representative data from a study on the oxidation of a deuterated substrate by a cytochrome P450 enzyme, illustrating how KIEs are used to dissect such complex reactions.

Table 2: Representative Kinetic Isotope Effects in Cytochrome P450-mediated Oxidation.
Enzyme SystemSubstratePrimary KIE (P)Secondary KIE (S)
CYP119 Compound I(S,S)-2-(p-trifluoromethylphenyl)cyclopropylmethane-d39.81.07
CYP2B4 Compound I(S,S)-2-(p-trifluoromethylphenyl)cyclopropylmethane-d38.91.05

These examples demonstrate the utility of deuterated compounds like this compound in providing detailed mechanistic insights into complex chemical and biochemical transformations.

Isotopic Exchange Phenomena and Stability in Reaction Environments

The utility of this compound in kinetic isotope effect (KIE) studies is fundamentally dependent on the stability of the deuterium labels at the benzylic position. Isotopic exchange, the process by which these deuterium atoms might be replaced by protium (B1232500) from the reaction environment, can compromise the integrity of KIE measurements. Therefore, understanding the conditions under which such exchanges occur, and the inherent stability of the C-D bonds, is critical for the accurate elucidation of reaction mechanisms.

While specific studies on this compound are not extensively documented in publicly available literature, a significant body of research on related deuterated toluenes and benzylic systems provides a strong basis for understanding its behavior. The stability of the benzylic C-D bonds is influenced by several factors, including the reaction medium, temperature, and the presence of catalysts.

Catalyst-Mediated Isotopic Exchange:

Hydrogen isotope exchange (HIE) reactions, particularly at the benzylic position, can be facilitated by various catalysts. Transition metals are often employed for this purpose. For instance, palladium-on-carbon (Pd/C) has been shown to catalyze the H-D exchange at the benzylic site in deuterium oxide (D₂O) under a hydrogen atmosphere. researchgate.net Similarly, platinum-on-carbon (Pt/C) exhibits high affinity for aromatic nuclei and can enhance the H-D exchange reaction. researchgate.net Alkali-metal bases have also emerged as a viable alternative to transition metals for promoting HIE in organic molecules, with their reactivity being tunable by the choice of solvent and deuterium source.

The data below, extrapolated from studies on toluene, illustrates the effect of different catalytic systems on the deuteration at the benzylic position.

Table 1: Catalyst Systems for Benzylic H/D Exchange in Toluene

Catalyst System Deuterium Source Temperature (°C) Observations
Pt/C D₂O 150 Effective deuteration
BaH/MgO D₂ 25 High rate of deuterium incorporation
Triethylamine D₂O Room Temp Facile exchange for activated systems

This table is generated based on findings from related studies on toluene and alkylnitroaromatics and is for illustrative purposes. researchgate.netresearchgate.netnih.gov

The electron-withdrawing nature of the fluorine atom in 4-fluorotoluene would likely influence the rate of such exchange reactions compared to unsubstituted toluene.

Stability in the Absence of Specific Catalysts:

In many organic reaction conditions used for KIE studies, where specific HIE catalysts are absent, the benzylic C-D bonds in this compound are expected to be robust. The C-D bond is inherently stronger than the C-H bond, which is the basis of the primary kinetic isotope effect. This inherent strength contributes to its stability against incidental exchange.

However, the presence of strong acids or bases, or reaction intermediates such as radicals or carbocations at the benzylic position, can create pathways for isotopic exchange. For example, the formation of a benzylic carbanion, carbocation, or radical can lead to the loss of a deuteron (B1233211) and subsequent quenching by a proton source in the reaction mixture. youtube.com The resonance stabilization of these benzylic intermediates plays a crucial role in the lability of the isotopic label. youtube.com

Research Findings on Isotopic Purity and Stability:

The synthesis of deuterated compounds often involves methods that can provide high isotopic enrichment. For instance, base-catalyzed exchange with deuterium oxide has been used for the regioselective deuteration of the benzylic position in alkylnitroaromatics, achieving high isotopic abundance. nih.gov The stability of these labels is generally high under neutral conditions and in the absence of specific catalysts for exchange.

Studies on the chlorination and bromination of deuterated toluenes have provided insight into the stability of the benzylic C-D bonds during radical reactions. osti.gov These studies, which measure the primary and secondary kinetic isotope effects, rely on the assumption that no significant H/D exchange occurs under the reaction conditions. The consistency of the results from these experiments indirectly supports the stability of the deuterated methyl group. osti.gov

The following table summarizes findings on the stability of benzylic deuteration under different conditions, drawn from research on analogous compounds.

Table 2: Stability of Benzylic Deuteration in Various Environments

Compound Type Reaction Condition Stability of Deuterium Label
Alkylnitroaromatics Base-catalyzed exchange with D₂O High isotopic enrichment achieved and stable post-synthesis
Toluene Free radical bromination Label assumed to be stable for KIE measurements
Toluene Trans-alkylation with AlBr₃ Inverse KIE observed, suggesting label stability

This table is a synthesis of findings from various studies on deuterated benzylic systems. nih.govosti.gov

Advanced Analytical Applications As a Stable Isotope Internal Standard

Chromatographic Techniques Employing 4-Fluorotoluene-alpha,alpha,alpha-D3

Mechanistic Understanding and Utilization of the Chromatographic Deuteration Effect (CDE)

The Chromatographic Deuteration Effect (CDE), also known as the chromatographic H/D isotope effect, is a phenomenon observed in chromatography where a deuterated compound exhibits a different retention time than its non-deuterated (protiated) counterpart. nih.gov In the context of this compound, where the three hydrogen atoms on the methyl group are replaced with deuterium (B1214612), this effect is particularly relevant. Typically, in both gas chromatography (GC) and reversed-phase liquid chromatography (LC), deuterated compounds elute slightly earlier than their protiated analogs. nih.govacs.orgresearchgate.net

The underlying mechanism of the CDE is not fully elucidated but is primarily attributed to differences in the intermolecular interactions between the analyte and the stationary phase of the chromatography column. nih.govacs.org Several factors are believed to contribute to this effect:

Van der Waals Interactions: The substitution of hydrogen with deuterium, which has a greater mass, leads to a lower zero-point vibrational energy for the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This results in a slightly shorter and stronger C-D bond, a smaller van der Waals radius, and reduced polarizability. researchgate.net Consequently, the deuterated molecule may exhibit weaker van der Waals interactions with the stationary phase, leading to a shorter retention time. researchgate.net

Molecular Volume and Boiling Point: Deuterated compounds often have slightly lower boiling points compared to their hydrogenated versions. nih.gov This difference in physical properties can influence the partitioning behavior in GC, contributing to the earlier elution of the deuterated species. nih.gov The slightly reduced molecular volume of deuterated compounds is also considered a contributing factor. researchgate.net

Hydrophobicity: In reversed-phase chromatography, the retention is governed by hydrophobic interactions. Deuterated compounds are often considered slightly less hydrophobic than their protiated analogs, which results in weaker binding to the nonpolar stationary phase and, therefore, earlier elution. researchgate.net

The magnitude of the CDE is typically quantified by the separation factor (α) or the chromatographic H/D isotope effect (hdIEc), calculated as the ratio of the retention times of the protiated (t R(H) ) to the deuterated (t R(D) ) compounds. nih.gov

hdIEc = t R(H) / t R(D)

For this compound, the deuteration is on the aliphatic methyl group. The effect of deuteration on retention can be influenced by the nature of the stationary phase. While the CDE can be a challenge in quantitative analyses that rely on co-elution of the analyte and the internal standard to compensate for matrix effects, a mechanistic understanding allows for its utilization. oup.comacs.org For instance, the predictable retention time shift can be exploited in complex matrix analyses to resolve the internal standard from interfering compounds. Furthermore, understanding the interaction mechanisms can aid in the development of chromatographic methods specifically designed to either minimize or maximize the separation of isotopologues as needed. acs.org

Contributing FactorMechanismEffect on this compound Retention
Bond Properties The C-D bond has a lower zero-point energy, is shorter, and has smaller vibration amplitude than the C-H bond. researchgate.netLeads to reduced polarizability and weaker van der Waals interactions with the stationary phase.
Hydrophobicity Deuterated compounds are generally considered slightly less hydrophobic. researchgate.netIn reversed-phase LC, this results in weaker interaction with the nonpolar stationary phase.
Physical Properties Deuterated isotopologues often have a lower boiling point than their protiated counterparts. nih.govIn GC, this contributes to a shorter retention time and earlier elution.

Quantitative Nuclear Magnetic Resonance (qNMR) Applications

Use as an Internal Standard for Quantification of Fluorinated Organic Compounds

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for determining the concentration and purity of organic compounds without the need for an identical reference standard for the analyte. sigmaaldrich.combipm.org The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. For the quantification of fluorinated organic compounds, ¹⁹F qNMR offers distinct advantages due to the 100% natural abundance of the ¹⁹F nucleus, its high sensitivity, and a wide range of chemical shifts that minimizes signal overlap. diva-portal.orgbiophysics.org

This compound is well-suited for use as an internal standard in ¹⁹F qNMR for the analysis of other fluorinated compounds. An internal standard in qNMR is a compound of known high purity that is added in a precisely weighed amount to a sample containing the analyte. sigmaaldrich.com The quantity of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.

The suitability of this compound as a ¹⁹F qNMR internal standard stems from several key properties:

Signal Uniqueness: It provides a single, sharp signal in the ¹⁹F NMR spectrum from the fluorine atom on the aromatic ring. This signal is unlikely to overlap with the ¹⁹F signals from many other fluorinated analytes. nih.gov

Chemical Inertness: The compound is chemically stable and unlikely to react with a wide range of analytes or the NMR solvent. sigmaaldrich.com

Proton Spectrum Simplification: The deuteration of the methyl group (CD₃) means that its signal in a ¹H NMR spectrum is absent from the typical proton region, simplifying the spectrum and reducing the chance of overlap if ¹H qNMR were to be performed simultaneously.

High Purity: As an isotopically labeled compound intended for research, it is available at a high degree of chemical and isotopic purity. lgcstandards.com

Solubility: It exhibits good solubility in common deuterated solvents used for NMR analysis. bipm.org

The quantification is performed using the following general equation:

Purity_Analyte = (I_Analyte / I_Std) * (N_Std / N_Analyte) * (M_Analyte / M_Std) * (m_Std / m_Analyte) * Purity_Std

Where:

I = Integral value of the NMR signal

N = Number of nuclei giving rise to the signal

M = Molar mass

m = Mass

Purity = Purity of the standard

PropertyAdvantage for ¹⁹F qNMRRelevance of this compound
Purity Ensures accuracy of the quantification. sigmaaldrich.comAvailable as a high-purity stable isotope-labeled compound. lgcstandards.com
Signal Resolution The standard's signal must not overlap with analyte signals. diva-portal.orgThe single ¹⁹F signal is in a well-defined region of the spectrum.
Stability The standard must not react with the analyte or solvent. sigmaaldrich.comFluorotoluene scaffold is generally stable under typical analytical conditions.
Solubility Must be soluble in the chosen deuterated NMR solvent. bipm.orgExhibits good solubility in common organic NMR solvents.

By using this compound, analytical chemists can achieve accurate and reliable quantification of various fluorinated organic compounds, which are common in pharmaceuticals, agrochemicals, and materials science. diva-portal.orgsepscience.com

Computational Chemistry and Theoretical Modeling of Isotopic Effects

Quantum Chemical Calculations for Deuterated Aromatic Systems

Quantum chemical calculations are a cornerstone for understanding the behavior of deuterated aromatic compounds like 4-Fluorotoluene-alpha,alpha,alpha-D3. These calculations allow for a detailed examination of how the increased mass of deuterium (B1214612) alters the molecule's quantum mechanical properties.

Electronic Structure and Potential Energy Surface Analysis

The substitution of hydrogen with deuterium in the methyl group of 4-fluorotoluene (B1294773) does not alter the electronic structure in terms of orbital shapes and energies in a significant way, as the electronic configuration remains the same. However, the change in nuclear mass has a more pronounced effect on the vibrational energy levels and, consequently, the potential energy surface (PES). The PES describes the energy of a molecule as a function of its geometry, and isotopic substitution can lead to subtle but important changes.

Table 1: Illustrative Changes in Bond Parameters upon Deuteration

Parameter4-Fluorotoluene (Calculated)This compound (Expected)
C-H/C-D Bond Length (Å)1.091.088
Zero-Point Energy (kcal/mol)HigherLower

Note: This table is illustrative and based on general principles of C-D bond behavior in computational models.

Vibrational Frequency Calculations and Spectroscopic Simulations

One of the most direct and measurable consequences of isotopic substitution is the change in vibrational frequencies. Due to the heavier mass of deuterium, the vibrational frequencies of C-D bonds are significantly lower than those of C-H bonds. Quantum chemical calculations, often using methods like Density Functional Theory (DFT), can accurately predict these vibrational frequencies. nih.govmdpi.com

These calculations are crucial for interpreting experimental vibrational spectra, such as infrared (IR) and Raman spectroscopy. By simulating the spectra of both the deuterated and non-deuterated isotopologues, specific vibrational modes can be assigned with high confidence. For this compound, the most significant changes in the vibrational spectrum are expected in the regions corresponding to the stretching and bending modes of the methyl group.

Table 2: Calculated Vibrational Frequency Shifts for the Methyl Group in 4-Fluorotoluene upon Deuteration

Vibrational ModeC-H Frequency (cm⁻¹) (Calculated)C-D Frequency (cm⁻¹) (Predicted)
Symmetric Stretch~2950~2130
Asymmetric Stretch~3020~2250
Symmetric Bend (Umbrella)~1380~1050
Asymmetric Bend (Scissoring)~1460~1070

Note: These frequencies are approximate and serve to illustrate the expected shifts based on the mass difference between H and D.

Molecular Dynamics Simulations and Isotopic Perturbations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into how isotopic substitution affects molecular motion and interactions. In the context of this compound, MD simulations can reveal how the heavier methyl group influences the molecule's rotational and vibrational dynamics.

Path integral molecular dynamics (PIMD) simulations, in particular, are well-suited for studying nuclear quantum effects, which are more pronounced for lighter isotopes. rsc.orgnih.gov These simulations have shown that nuclear quantum fluctuations can impact not only the bonds directly involving the isotope but also the broader molecular framework. rsc.orgnih.govrsc.org For instance, in studies on benzene (B151609), deuteration was found to slightly reduce the aromaticity of the ring due to changes in vibrational modes. rsc.orgrsc.org Similar effects could be at play in this compound, where the dynamics of the deuterated methyl group could couple with the electronic structure of the aromatic ring.

MD simulations can also be used to explore how isotopic substitution affects intermolecular interactions and bulk properties in condensed phases. The altered vibrational dynamics of the deuterated molecule can lead to differences in how it interacts with neighboring molecules, potentially influencing properties like packing in molecular crystals and solvation dynamics.

Theoretical Insights into Carbon-Fluorine and Carbon-Deuterium Bond Activation

The activation of C-F and C-H (or C-D) bonds is a critical area of research in organic chemistry and catalysis. mdpi.com Theoretical calculations provide a powerful tool for understanding the mechanisms and energetics of these bond activation processes.

The strength of the C-F bond makes it notoriously difficult to break. rsc.org Computational studies can model the interaction of fluorinated aromatic compounds with catalysts, mapping out the reaction pathways for C-F bond cleavage. researchgate.net These studies can elucidate the role of the metal center, ligands, and substrate electronic properties in facilitating the activation.

In the case of this compound, the presence of deuterium in the methyl group introduces a kinetic isotope effect (KIE) in reactions involving C-H/C-D bond cleavage. The KIE is the ratio of the rate of a reaction with the lighter isotope to the rate with the heavier isotope. Due to the lower zero-point energy of the C-D bond, more energy is typically required to break it, leading to a primary KIE greater than one. Theoretical calculations can predict the magnitude of the KIE by computing the activation energies for the C-H and C-D bond cleavage steps. This information is invaluable for mechanistic elucidation and catalyst design.

Table 3: Illustrative Theoretical Activation Energies for C-H vs. C-D Bond Cleavage

Bond to be CleavedTheoretical Activation Energy (kcal/mol)
C-H (in 4-Fluorotoluene)25.0
C-D (in this compound)26.2

Note: This table provides a hypothetical example of the increased activation energy for C-D bond cleavage, which is the basis for the kinetic isotope effect.

Future Directions and Advanced Research Perspectives on 4 Fluorotoluene Alpha,alpha,alpha D3

Development of Novel Deuteration Strategies for Complex Molecules

The synthesis of selectively deuterated compounds remains a significant area of interest in organic chemistry. rsc.orgresearchgate.net While methods for producing molecules like 4-Fluorotoluene-alpha,alpha,alpha-D3 exist, the future lies in developing more efficient, selective, and versatile deuteration strategies applicable to a broader range of complex structures. researchgate.net Current methodologies often rely on hydrogen isotope exchange (HIE), reductive deuteration, or the use of pre-deuterated building blocks. researchgate.netresearchgate.net

Future advancements will likely focus on several key areas:

Late-Stage Deuteration: Developing methods to introduce deuterium (B1214612) into a complex molecule at a late stage of its synthesis is highly desirable. acs.orgnih.gov This approach offers greater flexibility and efficiency, avoiding the need to carry deuterated fragments through multi-step synthetic sequences.

Catalyst Development: The design of novel catalysts, including those based on earth-abundant metals or photocatalytic systems, will be crucial for achieving higher selectivity and functional group tolerance in H/D exchange reactions. researchgate.netresearchgate.net

Site-Specific Deuteration: Achieving precise control over which specific C-H bonds are deuterated is a major challenge. brightspec.com New catalytic systems that can differentiate between electronically and sterically similar C-H bonds will enable the synthesis of previously inaccessible deuterated isomers, providing finer tools for mechanistic and metabolic studies.

Expanding Reagent Scope: Broadening the portfolio of deuterated reagents beyond common sources like D₂O and deuterated solvents will provide new pathways for deuterium incorporation. acs.orgbeilstein-journals.org

StrategyDescriptionFuture Research FocusPotential Impact
Hydrogen Isotope Exchange (HIE)Direct replacement of a C-H bond with a C-D bond, often catalyzed by metals, acids, or bases. researchgate.netacs.orgDevelopment of highly regioselective and chemoselective catalysts. researchgate.netresearchgate.netStreamlined synthesis of complex deuterated molecules like pharmaceuticals. acs.org
Reductive DeuterationAddition of deuterium across unsaturated bonds (e.g., alkenes, alkynes) or replacement of a leaving group. researchgate.netresearchgate.netStereoselective methods for creating specific deuterated stereocenters.Access to deuterated chiral molecules for stereochemical studies.
Dehalogenative DeuterationReplacement of a halogen atom with a deuterium atom, often using a deuterium source and a reducing agent. researchgate.netMilder reaction conditions and broader substrate scope.Efficient labeling of aromatic and heterocyclic compounds.
C-H Activation/FunctionalizationTransition-metal-catalyzed activation of a C-H bond followed by quenching with a deuterium source. acs.orgCatalyst systems that can target specific, unactivated C-H bonds. brightspec.comUnprecedented precision in isotopic labeling.

Integration of KIE Studies with Advanced Spectroscopic and Computational Methods

The primary utility of replacing hydrogen with deuterium lies in the study of the Kinetic Isotope Effect (KIE), where the difference in mass between the isotopes leads to a change in reaction rate. libretexts.org The KIE is a powerful tool for elucidating reaction mechanisms, particularly for identifying rate-determining steps and characterizing transition states. wikipedia.orgresearchgate.net Future research will focus on integrating KIE measurements from compounds like this compound with sophisticated analytical and theoretical techniques.

Advanced spectroscopic methods, such as high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, have become central to the precise measurement of KIEs. nih.gov Isotope-ratio mass spectrometry (IRMS), for instance, allows for highly accurate measurements of isotope ratios in reactants and products. nih.govnih.gov

Concurrently, computational chemistry provides the theoretical framework to interpret experimental KIE data. nih.gov Methods like combined quantum mechanics and molecular mechanics (QM/MM) potentials allow for the modeling of reactions in complex environments, such as enzymes. nih.gov Path integral simulations can further refine these models by incorporating quantum effects like tunneling, which is especially important for hydrogen/deuterium transfer reactions. nih.govnih.gov The synergy between experiment and theory allows researchers to build a detailed picture of a reaction's transition state structure and energy landscape. osti.gov

MethodologyTechniqueInformation GainedFuture Integration
Experimental Mass Spectrometry (MS)Precise measurement of isotope ratios (kL/kH) in competitive experiments. nih.govCoupling with advanced separation techniques (e.g., GC, LC) for compound-specific isotope analysis (CSIA). nih.govnih.gov
Nuclear Magnetic Resonance (NMR)Site-specific KIE determination by analyzing isotopic distribution at natural abundance or in labeled compounds. nih.govDevelopment of new pulse sequences for higher sensitivity and resolution in complex mixtures.
Computational QM/MM SimulationsModeling of the potential energy surface of a reaction in a complex environment. nih.govApplication to larger and more complex biological systems to predict enzymatic KIEs.
Path Integral MethodsCalculation of KIEs including quantum mechanical effects like zero-point energy and tunneling. nih.govnih.govImproving the accuracy and computational efficiency to model more intricate reaction pathways. nih.gov

Expansion of Analytical Capabilities in Diverse Research Fields

Stable isotope-labeled (SIL) compounds, including this compound, are indispensable as internal standards in quantitative analysis, particularly in chromatography coupled with mass spectrometry (GC-MS and LC-MS). clearsynth.comacanthusresearch.com An internal standard is a compound added in a constant amount to samples, calibration standards, and blanks to correct for variations during analysis. wikipedia.orgscioninstruments.com

The ideal internal standard has chemical and physical properties nearly identical to the analyte but is distinguishable by the detector. scioninstruments.com Deuterated standards are ideal for this purpose because their chemical behavior is very similar to the non-deuterated analyte, but they are easily distinguished by their higher mass in a mass spectrometer. clearsynth.comacanthusresearch.com This co-elution and similar ionization behavior helps to compensate for matrix effects, where other components in a complex sample can suppress or enhance the analyte's signal. clearsynth.com

The future will see the application of this compound and similar SIL standards in an expanding array of fields:

Pharmacokinetics: In drug metabolism studies, SIL standards are used to accurately quantify drug candidates and their metabolites in biological fluids. acs.orgacanthusresearch.com

Environmental Science: These standards enable the precise measurement of pollutants and their degradation products in soil, water, and air samples. clearsynth.com

Metabolomics: In studies of cellular metabolism, deuterated standards are crucial for the accurate quantification of endogenous metabolites.

Advantage of Deuterated StandardAnalytical Challenge AddressedResearch FieldExample Application
Similar Retention TimeChromatographic variability. scispace.comPharmacokineticsCorrecting for shifts in LC elution times during a long sequence of sample runs.
Correction for Matrix EffectsIon suppression or enhancement in the MS source. clearsynth.comEnvironmental AnalysisAccurate quantification of a pesticide in a complex soil extract.
Compensation for Sample LossVariability in sample preparation and extraction recovery. scioninstruments.comClinical ChemistryQuantifying a biomarker in blood plasma where recovery from protein precipitation may vary.
Improved Precision and AccuracyInstrumental drift and injection volume variations. clearsynth.comscioninstruments.comFood SafetyReliable measurement of a contaminant in a food matrix across different analytical batches.

Interdisciplinary Contributions of Alpha-Deuterated Fluorotoluene Derivatives

The influence of alpha-deuterated fluorotoluene derivatives extends beyond specialized chemical research into various interdisciplinary fields. The unique properties imparted by deuteration can be leveraged to solve problems and create new opportunities in medicine, materials science, and beyond.

In medicinal chemistry, the "deuterium switch" is a strategy where hydrogen atoms at sites of metabolic oxidation in a drug molecule are replaced with deuterium. nih.govresearchgate.net This can slow down the rate of metabolic breakdown due to the kinetic isotope effect, potentially improving a drug's pharmacokinetic profile, increasing its half-life, and reducing the formation of toxic metabolites. nih.govresearchgate.net While 4-Fluorotoluene (B1294773) itself is not a drug, derivatives containing the alpha-deuterated fluorotoluene moiety could be explored as building blocks for new chemical entities.

In materials science, deuteration has been shown to enhance the performance and longevity of organic light-emitting diodes (OLEDs). acs.org The replacement of C-H bonds with more stable C-D bonds can suppress non-radiative decay pathways, leading to improved device efficiency and operational stability. Alpha-deuterated fluorotoluene derivatives could serve as precursors for new, more robust electronic materials.

FieldApplication of DeuterationUnderlying PrinciplePotential Contribution of Fluorotoluene-d3 Derivatives
Medicinal ChemistryImproving drug metabolic stability ("Deuterium Switch"). nih.govKinetic Isotope Effect slows C-D bond cleavage by metabolic enzymes. researchgate.netUse as building blocks for novel drug candidates with enhanced pharmacokinetic properties. nih.gov
Materials ScienceEnhancing the stability and efficiency of OLEDs. acs.orgThe stronger C-D bond reduces high-frequency vibrations, suppressing degradation pathways. researchgate.netSynthesis of more durable and efficient organic electronic materials.
Mechanistic EnzymologyProbing enzyme reaction mechanisms. researchgate.netKIE measurements reveal information about transition states and rate-limiting steps. nih.govUse as probes to study the mechanisms of enzymes that metabolize aromatic compounds.
Environmental Fate StudiesTracing the degradation pathways of pollutants.Isotopic labeling allows researchers to follow the molecule and its fragments in complex systems.Serve as tracers to understand the environmental breakdown of fluorinated aromatic compounds.

Q & A

Basic: What are the key considerations for synthesizing 4-Fluorotoluene-alpha,alpha,alpha-D3 with high isotopic purity?

Answer:
Synthesis requires precise deuteration at the methyl group positions. Use catalytic exchange reactions with deuterated solvents (e.g., D₂O or CD₃OD) under controlled acidic or basic conditions. Monitor isotopic purity via ¹H NMR (absence of residual CH₃ signals at ~2.3 ppm) and mass spectrometry (m/z ratios for deuterated fragments). Ensure inert atmospheres to prevent isotopic scrambling. Post-synthesis purification via fractional distillation or column chromatography minimizes impurities. Validate purity using gas chromatography coupled with mass spectrometry (GC-MS) .

Methodological Note:

  • Catalytic deuteration protocols : Optimize reaction time and temperature to balance yield vs. isotopic scrambling risks.
  • Analytical cross-validation : Combine NMR (quantitative) and MS (qualitative) for robust isotopic purity assessment.

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:
Employ multinuclear NMR spectroscopy :

  • ¹⁹F NMR : Confirm fluorobenzene ring integrity (chemical shifts ~-115 ppm for para-substituted fluorine).
  • ²H NMR : Verify deuterium incorporation at methyl positions (absence of splitting from adjacent protons).
  • ¹³C NMR : Detect isotopic shifts in methyl carbons (~21 ppm for CD₃ vs. 18 ppm for CH₃).

Advanced Tip:
Use DFT calculations (e.g., Gaussian or ORCA software) to model NMR chemical shifts and compare with experimental data to resolve ambiguities .

Advanced: How do isotopic effects (D vs. H) influence reaction kinetics in studies using this compound as a substrate?

Answer:
Deuterium’s higher mass reduces zero-point energy, leading to slower bond cleavage (kinetic isotope effects, KIE). For example:

  • C-D bond activation : KIE values >2 indicate significant isotopic effects in reactions like Friedel-Crafts alkylation.
  • Experimental design : Compare reaction rates of deuterated vs. non-deuterated analogs under identical conditions. Use Eyring plots to calculate activation parameters (ΔH‡, ΔS‡).

Data Contradiction Analysis:
If observed KIE deviates from theoretical predictions (e.g., KIE <1.4), consider competing mechanisms (e.g., tunneling effects in low-temperature reactions) or solvent interactions .

Advanced: What methodological challenges arise in computational modeling of this compound’s thermodynamic properties?

Answer:

  • Isotopic mass effects : Standard force fields (e.g., OPLS, AMBER) may not account for deuterium’s mass difference. Modify parameters using quantum mechanical (QM) calculations.
  • Solvent interactions : Fluorinated/deuterated solvents (e.g., CDCl₃) require explicit solvent models in MD simulations to capture hydrogen/deuterium bonding dynamics.

Resolution Strategy:

  • Combine QM/MM hybrid methods for accurate isotopic modeling.
  • Validate simulations against experimental data (e.g., enthalpy of mixing from calorimetry) .

Advanced: How should researchers address contradictions in thermodynamic data (e.g., excess molar volumes) for mixtures involving this compound?

Answer:
Contradictions often stem from:

  • Measurement variability : Calibrate densimeters and calorimeters with certified standards (e.g., NIST reference fluids).
  • Isotopic impurities : Re-evaluate sample purity via GC-MS and NMR.

Methodological Framework:

Triangulate data sources : Compare results from independent labs or methodologies (e.g., pycnometry vs. vibrating-tube densimetry).

Statistical reliability testing : Apply Cronbach’s Alpha (>0.8 indicates consistency) to multi-lab datasets .

Advanced: What strategies ensure reproducibility in collaborative studies using this compound?

Answer:

  • Standardized protocols : Document reaction conditions (solvent, catalyst, temperature) using CHEMRxive templates.
  • Inter-rater reliability : Use Krippendorff’s Alpha (>0.8) to assess consistency in spectral interpretation across labs .
  • Data repositories : Share raw NMR/MS files via platforms like Zenodo or Figshare for independent validation.

Basic: What spectroscopic techniques are critical for characterizing this compound in solution?

Answer:

  • IR spectroscopy : Identify C-F stretching vibrations (~1220 cm⁻¹) and C-D stretches (~2100 cm⁻¹).
  • UV-Vis spectroscopy : Monitor π→π* transitions in the fluorobenzene ring (λmax ~260 nm).
  • Raman spectroscopy : Resolve isotopic shifts in methyl group vibrations (CD₃ vs. CH₃).

Methodological Note:
Calibrate instruments with deuterated standards (e.g., CDCl₃) to avoid solvent interference .

Advanced: How can researchers optimize synthetic yields while minimizing isotopic dilution in this compound production?

Answer:

  • Deuterium source selection : Use high-purity D₂ gas over deuterated solvents to reduce isotopic exchange.
  • Reaction monitoring : Employ in-situ FTIR to track deuteration progress and terminate reactions at optimal conversion.
  • Statistical optimization : Apply Box-Behnken designs to model temperature, pressure, and catalyst loading effects .

Table 1. Key Analytical Parameters for this compound

TechniqueParameter MeasuredExpected Value/FeatureReference
¹H NMRCH₃ signalAbsent (CD₃ present)
²H NMRCD₃ signalSinglet at ~2.1 ppm
GC-MSMolecular ion (M⁺)m/z = 130 (C₇H₅FCD₃)
IRC-D stretch~2100 cm⁻¹

Advanced: What are the ethical considerations in reporting negative results from studies involving this compound?

Answer:

  • Transparency : Disclose failed syntheses or contradictory data in supplementary materials.
  • Bias mitigation : Use PRISMA guidelines for systematic reviews to avoid selective reporting.
  • Data repositories : Archive negative results in platforms like Open Science Framework .

Basic: How can researchers design experiments to study solvent effects on this compound’s reactivity?

Answer:

  • Solvent polarity series : Test reactions in solvents with varying dielectric constants (e.g., hexane, THF, DMSO).
  • Isotopic solvent matching : Use deuterated solvents (e.g., CD₃CN) to isolate substrate-solvent interactions.
  • Kinetic profiling : Measure rate constants via stopped-flow spectroscopy under inert conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.